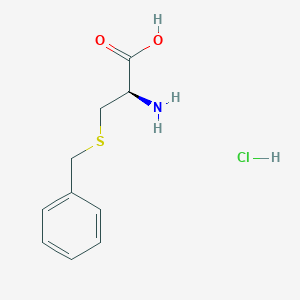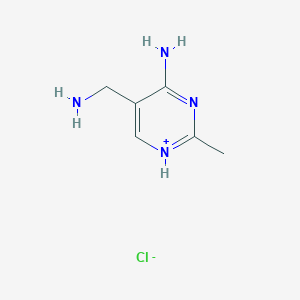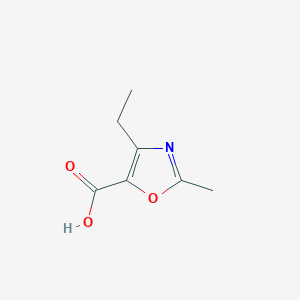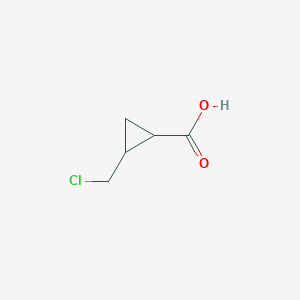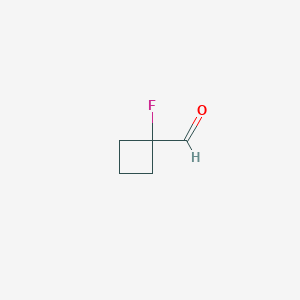
1-Fluoro-cyclobutanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-cyclobutanecarbaldehyde is an organic compound with the molecular formula C5H7FO It features a cyclobutane ring substituted with a fluorine atom and an aldehyde group
Preparation Methods
The synthesis of 1-Fluoro-cyclobutanecarbaldehyde can be achieved through several synthetic routes. One common method involves the fluorination of cyclobutanecarboxaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, ensuring the preservation of the aldehyde group. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Fluoro-cyclobutanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, treatment with a strong nucleophile like sodium methoxide can replace the fluorine atom with a methoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. The major products formed from these reactions include fluorinated alcohols, carboxylic acids, and substituted cyclobutane derivatives.
Scientific Research Applications
1-Fluoro-cyclobutanecarbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated substrates.
Medicine: It is a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging, particularly for cancer diagnostics.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-cyclobutanecarbaldehyde depends on its application. In medicinal chemistry, for example, the compound may act as a substrate for specific enzymes, leading to the formation of reactive intermediates that can be tracked using imaging techniques. The molecular targets and pathways involved include enzyme active sites and metabolic pathways that process aldehydes and fluorinated compounds.
Comparison with Similar Compounds
1-Fluoro-cyclobutanecarbaldehyde can be compared with other fluorinated aldehydes, such as 1-Fluorocyclopropane-1-carbaldehyde and 1-Fluorocyclopentane-1-carbaldehyde. These compounds share similar structural features but differ in ring size and reactivity. The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile intermediate for various chemical transformations.
Similar compounds include:
- 1-Fluorocyclopropane-1-carbaldehyde
- 1-Fluorocyclopentane-1-carbaldehyde
- 1-Fluorocyclohexane-1-carbaldehyde
These compounds can be used in similar applications but may exhibit different reactivity profiles due to their ring size and substituent effects.
Properties
IUPAC Name |
1-fluorocyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO/c6-5(4-7)2-1-3-5/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPHOLJCCXSUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
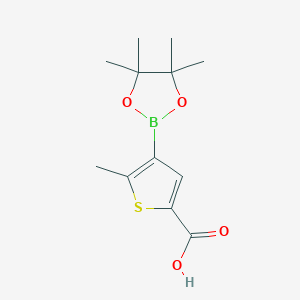
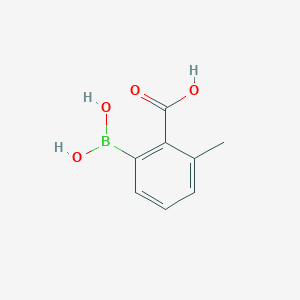
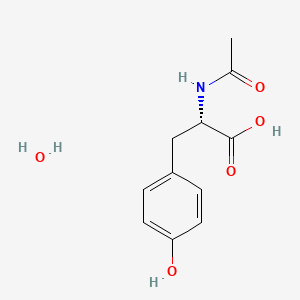
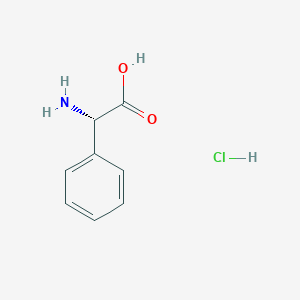

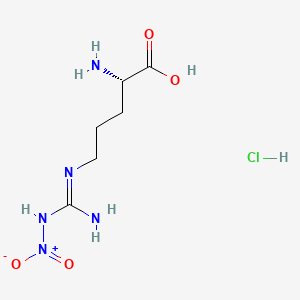
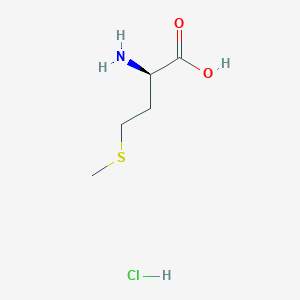
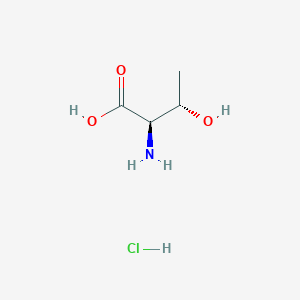
![[(1R)-1-carboxy-2-phenylethyl]azanium;chloride](/img/structure/B7964243.png)
